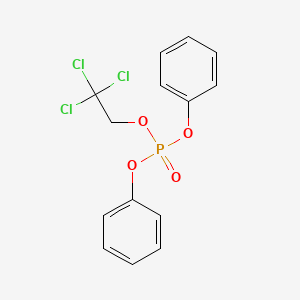
Diphenyl 2,2,2-trichloroethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl 2,2,2-trichloroethyl phosphate is an organophosphorus compound with the molecular formula C14H10Cl3O4P. It is a type of phosphate ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl 2,2,2-trichloroethyl phosphate can be synthesized through the reaction of diphenyl phosphate with 2,2,2-trichloroethanol in the presence of a condensing agent. The reaction typically involves the use of a base such as pyridine to facilitate the formation of the phosphate ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale phosphorylation reactions. These reactions are carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenyl 2,2,2-trichloroethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphate ester into different organophosphorus compounds.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phosphates and organophosphorus compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Diphenyl 2,2,2-trichloroethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein phosphorylation.
Industry: This compound is used as a flame retardant and plasticizer in various industrial products.
Mechanism of Action
The mechanism of action of diphenyl 2,2,2-trichloroethyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by phosphorylating serine or threonine residues in the active site of the enzyme. This phosphorylation disrupts the normal function of the enzyme, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,2-trichloroethyl) phosphate
- Tris(2,2,2-trichloroethyl) phosphate
- 2,2,2-Trichloroethyl phosphate
Uniqueness
Diphenyl 2,2,2-trichloroethyl phosphate is unique due to its specific combination of diphenyl and trichloroethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for a wide range of applications in both research and industry .
Properties
CAS No. |
64675-28-1 |
|---|---|
Molecular Formula |
C14H12Cl3O4P |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
diphenyl 2,2,2-trichloroethyl phosphate |
InChI |
InChI=1S/C14H12Cl3O4P/c15-14(16,17)11-19-22(18,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
OFQSNVDVTUEFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















